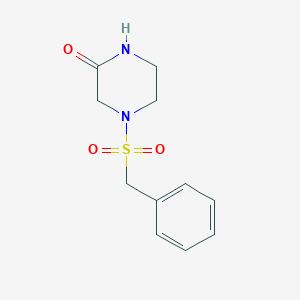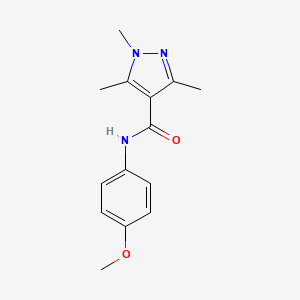![molecular formula C12H17ClN2O B7473680 1-[(2-Chlorophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7473680.png)
1-[(2-Chlorophenyl)methyl]-1-methyl-3-propan-2-ylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Chlorophenyl)methyl]-1-methyl-3-propan-2-ylurea, commonly known as CPPU, is a synthetic plant growth regulator that belongs to the urea family. CPPU is a white crystalline solid that is soluble in water and has a molecular weight of 277.77 g/mol. CPPU is widely used in the agricultural industry to enhance the growth and development of fruits and vegetables. CPPU has been shown to increase the yield, size, and quality of crops, making it a valuable tool for farmers and growers.
Mécanisme D'action
CPPU acts as a cytokinin, a class of plant hormones that regulate cell division and differentiation. CPPU binds to cytokinin receptors in the plant cell membrane, activating a signaling pathway that leads to the activation of genes involved in cell division and elongation. CPPU also promotes the transport of nutrients and water within the plant, leading to an increase in biomass and yield.
Biochemical and Physiological Effects:
CPPU has been shown to have several biochemical and physiological effects on plants. CPPU increases the activity of enzymes involved in photosynthesis, leading to an increase in the production of carbohydrates and other metabolites. CPPU also increases the levels of antioxidants in plants, protecting them from oxidative stress. CPPU has been shown to increase the levels of abscisic acid, a hormone involved in stress responses, leading to an increase in plant tolerance to abiotic stress such as drought and salinity.
Avantages Et Limitations Des Expériences En Laboratoire
CPPU has several advantages for use in lab experiments. CPPU is easy to handle, soluble in water, and has a long shelf life. CPPU is also relatively inexpensive compared to other plant growth regulators. However, CPPU has some limitations. CPPU can be toxic to some plant species, and the optimal concentration for CPPU varies depending on the plant species and growth conditions. CPPU can also have variable effects on plant growth depending on the application method and timing.
Orientations Futures
There are several future directions for research on CPPU. One area of interest is the optimization of CPPU application methods and timing for different plant species and growth conditions. Another area of interest is the development of CPPU analogs with improved efficacy and selectivity. CPPU has also been shown to have potential as a tool for plant breeding and genetic engineering, and further research in this area could lead to the development of new crop varieties with improved yield and quality.
Méthodes De Synthèse
CPPU can be synthesized through a multistep process starting from 2-chlorobenzylamine. The first step involves the protection of the amine group using a suitable protecting group. The protected amine is then reacted with isobutyl isocyanate to form the corresponding urea. The protecting group is then removed to yield CPPU. The overall yield of the synthesis is moderate, and the process requires several purification steps to obtain a pure product.
Applications De Recherche Scientifique
CPPU has been extensively studied for its effects on plant growth and development. CPPU has been shown to stimulate cell division, elongation, and differentiation, leading to an increase in plant biomass and yield. CPPU has been used to enhance the growth of fruits and vegetables such as grapes, kiwifruit, tomatoes, and cucumbers. CPPU has also been shown to improve the quality of fruits and vegetables by increasing their sugar content, color, and firmness.
Propriétés
IUPAC Name |
1-[(2-chlorophenyl)methyl]-1-methyl-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-9(2)14-12(16)15(3)8-10-6-4-5-7-11(10)13/h4-7,9H,8H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEMYEQEWNJBCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N(C)CC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chlorophenyl)methyl]-1-methyl-3-propan-2-ylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7473614.png)
![4-[[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7473621.png)



![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B7473648.png)
![3-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7473653.png)


![2-Chloro-1-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7473693.png)

